2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline - 486452-03-3

2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-2837089
CAS Number: 486452-03-3
Molecular Formula: C25H23ClN2O6
Molecular Weight: 482.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) is a synthetic small molecule that serves as a positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs). [, , , , ] It exhibits a high degree of selectivity for NMDARs containing the GluN2C and GluN2D subunits, having little to no effect on those containing GluN2A or GluN2B. [, , , , ] This selectivity makes CIQ a valuable tool for investigating the roles of GluN2C- and GluN2D-containing NMDARs in various neurological processes and disease models. [, , , , ]

Molecular Structure Analysis

CIQ belongs to the tetrahydroisoquinoline class of compounds. [, , , , ] While the articles do not provide a detailed analysis of its molecular structure, the presented information suggests that specific structural features are crucial for its activity and selectivity. For instance, modifications to the tetrahydroisoquinoline scaffold of CIQ can alter its subunit selectivity, expanding its activity to include GluN2A- and GluN2B-containing NMDARs. []

Mechanism of Action

CIQ acts as a positive allosteric modulator by binding to a distinct site on GluN2C- and GluN2D-containing NMDARs, enhancing their response to glutamate. [, , , , ] This binding site is different from the glutamate binding site, the glycine binding site, and the channel pore. [, , , , ] Studies with chimeric receptors have identified critical determinants for CIQ's action in the region surrounding the first transmembrane helix (M1) of the GluN2D subunit, specifically within a putative pre-M1 cuff helix. [] This region is believed to be involved in channel gating, suggesting that CIQ might modulate NMDAR activity by influencing this process. []

Applications

CIQ has been primarily utilized as a pharmacological tool in scientific research to investigate the specific roles of GluN2C- and GluN2D-containing NMDARs in various physiological and pathological contexts. [, , , , ]

  • Investigating the role of GluN2C/D-containing NMDARs in fear learning and memory: CIQ has been used to demonstrate the involvement of these receptors in fear extinction learning, a process crucial for adaptive fear responses. [, ]
  • Exploring potential therapeutic strategies for schizophrenia: Given the implication of NMDAR hypofunction in schizophrenia, CIQ has been used in preclinical models to study the potential benefits of enhancing NMDAR function in this disorder. [, ]
  • Studying the role of GluN2C/D-containing NMDARs in Parkinson's disease: CIQ has been employed in animal models to examine the potential involvement of these receptors in Parkinsonian motor deficits. [, ]

(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

Compound Description: (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, often shortened to CIQ, is a positive allosteric modulator (PAM) of NMDARs. It exhibits selectivity for GluN2C- and GluN2D-containing NMDARs, enhancing their response to agonist activation without affecting GluN2A- and GluN2B-containing receptors. [ [, ] ] Research suggests CIQ's mechanism of action involves binding to a novel site near the first transmembrane helix of GluN2D, potentially influencing channel gating. [ [, ] ] Studies have explored CIQ's pharmacokinetic properties, off-target activity, and potential therapeutic benefits in animal models of various neurological disorders. [ [] ]

(S)-EU1180-55 and (R)-EU1180-55

Compound Description: (S)-EU1180-55 and (R)-EU1180-55 represent a pair of enantiomers derived from modifications to the tetrahydroisoquinoline scaffold. These modifications aimed to expand the activity profile beyond the GluN2C/GluN2D selectivity observed with compounds like CIQ. [ [] ] The (S)-enantiomer demonstrates activity at NMDARs containing all four GluN2 subunits (GluN2A-D). In contrast, the (R)-enantiomer primarily affects GluN2C- and GluN2D-containing NMDARs, similar to CIQ. [ [] ] This difference in activity highlights the stereoselectivity of NMDAR modulation, where subtle changes in chirality can significantly impact subunit selectivity.

EU1180-154

Compound Description: EU1180-154 is another analogue derived from the tetrahydroisoquinoline scaffold. Like EU1180-55, it exists as two enantiomers with distinct pharmacological profiles. The (S)-enantiomer of EU1180-154 exhibits activity at NMDARs containing all GluN2 subunits, while the (R)-enantiomer shows a preference for GluN2C- and GluN2D-containing receptors. [ [] ] Studies using chimeric kainate/NMDA receptors suggest that EU1180-154 interacts with structural determinants within the pore-forming region and associated linkers, further supporting a unique binding site and mechanism compared to other NMDAR modulators. [ [] ]

Properties

CAS Number

486452-03-3

Product Name

2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

(2-chlorophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Molecular Formula

C25H23ClN2O6

Molecular Weight

482.92

InChI

InChI=1S/C25H23ClN2O6/c1-32-23-13-16-11-12-27(25(29)19-5-3-4-6-21(19)26)22(20(16)14-24(23)33-2)15-34-18-9-7-17(8-10-18)28(30)31/h3-10,13-14,22H,11-12,15H2,1-2H3

InChI Key

GSASFJNEUPXTAA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.